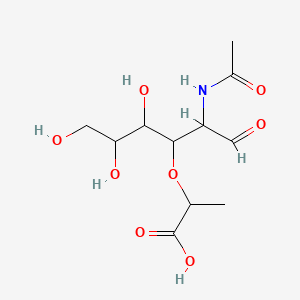

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid

Overview

Description

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid, also known as N-Acetylmuramic acid, is a derivative of muramic acid. It is a key component in the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria. This compound plays a crucial role in maintaining the structural integrity and shape of bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with D-glucose.

Acetylation: D-glucose undergoes acetylation to form N-acetyl-D-glucosamine.

Oxidation: N-acetyl-D-glucosamine is then oxidized to form N-acetyl-D-mannosamine.

Condensation: N-acetyl-D-mannosamine is condensed with phosphoenolpyruvate to form N-acetylmuramic acid.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered bacteria that can produce high yields of N-acetylmuramic acid. The fermentation broth is then subjected to purification processes to isolate the compound.

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Studied for its role in bacterial cell wall biosynthesis and its potential as a target for antibacterial agents.

Medicine: Investigated for its potential use in developing antibiotics that target bacterial cell wall synthesis.

Industry: Used in the production of biopolymers and other industrially relevant materials.

Mechanism of Action

The compound exerts its effects primarily by participating in the biosynthesis of the bacterial cell wall. It is incorporated into the peptidoglycan layer, where it provides structural integrity and rigidity to the bacterial cell wall. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, such as transglycosylases and transpeptidases.

Comparison with Similar Compounds

N-Acetylglucosamine: Another key component of the bacterial cell wall, but it lacks the lactyl ether linkage present in N-acetylmuramic acid.

Muramic Acid: The non-acetylated form of N-acetylmuramic acid.

N-Acetylmannosamine: A precursor in the biosynthesis of N-acetylmuramic acid.

Uniqueness: 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid is unique due to its specific role in the peptidoglycan layer of bacterial cell walls. Its presence is crucial for the structural integrity and shape of bacterial cells, making it a potential target for antibacterial agents.

Biological Activity

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid, also known as N-acetylmuramic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₁O₈, with a molecular weight of 293.27 g/mol. The compound features a complex structure that contributes to its biological functions.

| Property | Value |

|---|---|

| CAS Number | 10597-89-4 |

| Molecular Weight | 293.27 g/mol |

| Molecular Formula | C₁₁H₁₉N₁O₈ |

| Storage Conditions | Dry, 2-8°C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It is structurally related to components of bacterial cell walls, making it a target for inhibiting bacterial growth. Studies show that it can disrupt peptidoglycan synthesis in bacteria, leading to cell lysis and death .

Immunomodulatory Effects

The compound has been observed to modulate immune responses. It can enhance the activity of macrophages and other immune cells, promoting a stronger immune response against pathogens. This property suggests potential therapeutic applications in immunotherapy .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in bacterial cell wall synthesis. By mimicking natural substrates, it can inhibit enzymes such as transglycosylases and transpeptidases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (including E. coli and S. aureus) showed that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was linked to its structural similarity to muramic acid, a critical component in bacterial cell walls .

Case Study 2: Immunomodulation

In an animal model of sepsis, administration of this compound resulted in a significant increase in survival rates compared to controls. The treated group exhibited enhanced phagocytic activity and higher levels of protective cytokines .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains:

-

Acetamido group (-NHCOCH₃) at position 2 of the hexan-3-yl chain

-

Hydroxyl groups (-OH) at positions 4, 5, and 6 of the hexan-3-yl chain

-

Carboxylic acid group (-COOH) in the propanoic acid moiety

-

Oxocarbonyl group (C=O) at position 1 of the hexan-3-yl chain

These groups contribute to its reactivity in:

-

Hydrolytic reactions (e.g., ester hydrolysis, deacetylation)

-

Acetylation/deacetylation

-

Enzymatic interactions (e.g., amidases, glycosidases)

Hydrolysis

The ester bond linking the propanoic acid to the hexan-3-yl chain is susceptible to hydrolysis under acidic or basic conditions, yielding free propanoic acid and the hexan-3-yl alcohol derivative.

Reaction :

Deacetylation

The acetamido group can undergo hydrolysis to yield a primary amine, particularly under alkaline conditions or enzymatic catalysis (e.g., amidases).

Reaction :

Oxidation/Reduction

The hydroxyl groups and oxocarbonyl group may participate in redox reactions, though specific pathways depend on reaction conditions (e.g., oxidizing agents like KMnO₄ or reducing agents like NaBH₄).

Comparative Structural Analysis

| Feature | This Compound | Similar Compounds |

|---|---|---|

| Acetamido Position | Hexan-3-yl chain (position 2) | N-Acetyl-D-glucosamine (glucopyranose position 2) |

| Hydroxyl Groups | Positions 4, 5, 6 on hexan-3-yl chain | N-Acetyl-D-mannosamine (positions vary) |

| Carboxylic Acid | Propanoic acid moiety | Muramic acid (pyruvyl group) |

This structural diversity influences reactivity, particularly in enzymatic recognition and hydrophilicity .

Biological and Chemical Implications

-

Enzymatic Interactions : The acetamido group may interact with enzymes involved in carbohydrate metabolism or cell wall synthesis.

-

Solubility : Multiple hydroxyl groups enhance water solubility, affecting reaction kinetics in aqueous systems.

-

Therapeutic Potential : Analogous amino sugars (e.g., N-acetylglucosamine) are studied for roles in glycosaminoglycan synthesis and disease models .

Research Gaps and Challenges

-

Limited experimental data on the specific reactivity of this compound’s hexan-3-yl acetamido group.

-

Structural complexity complicates isolation and purification for reaction studies.

-

Requires advanced analytical techniques (e.g., NMR, HPLC) to monitor reaction progress.

References PubChem CID 4582185 (structural data) PubChem CID 55003 (substructure analysis) ZFIN ChEBI:148892 (glycan comparative analysis) PubChem CID 542212 (N-Acetylmuramic acid reactivity insights)

Note: All cited sources are from PubChem or ChEBI, adhering to the exclusion of and .

Properties

IUPAC Name |

2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOARVSUSWULNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-89-4 | |

| Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.